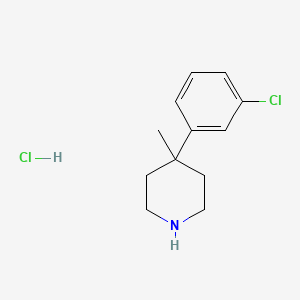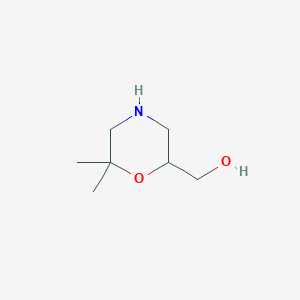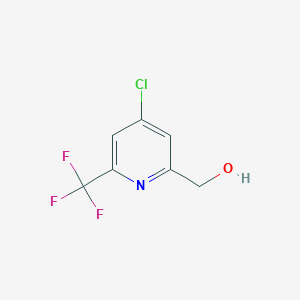![molecular formula C13H24ClN3 B1434026 N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride CAS No. 1803593-50-1](/img/structure/B1434026.png)
N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride
Übersicht
Beschreibung
N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride is a chemical compound with the molecular formula C13H24ClN3 and a molecular weight of 257.81 g/mol This compound is characterized by the presence of an imidazole ring, a cyclohexane ring, and a hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride typically involves the reaction of 1H-imidazole with 3-chloro-2-methylpropylamine, followed by the addition of cyclohexanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and filtration to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, to form reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring and the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole and cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antifungal and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of fungal infections and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride involves its interaction with specific molecular targets. The imidazole ring is known to interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. For example, in antifungal research, the compound targets the ergosterol biosynthesis pathway, leading to the disruption of fungal cell membranes.
Vergleich Mit ähnlichen Verbindungen
N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride can be compared with other imidazole-containing compounds such as:
Miconazole: An antifungal agent with a similar imidazole ring structure.
Fluconazole: Another antifungal agent with a triazole ring structure.
Ketoconazole: An antifungal agent with a similar imidazole ring structure but different side chains.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclohexane ring, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-yl-2-methylpropyl)cyclohexanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3.ClH/c1-12(10-16-8-7-14-11-16)9-15-13-5-3-2-4-6-13;/h7-8,11-13,15H,2-6,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGBHOFAALYMHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCCCC1)CN2C=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803593-50-1 | |
| Record name | 1H-Imidazole-1-propanamine, N-cyclohexyl-β-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803593-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(5-Methylthiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1433951.png)
![(6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol](/img/structure/B1433952.png)

![4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid](/img/structure/B1433954.png)




![Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1433962.png)


![4-[(3-Chlorophenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433966.png)
